5-(4-ethoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ETHOXYPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a pyrimidinyl group, and an ethoxyphenyl group
Preparation Methods
The synthesis of 5-(4-ETHOXYPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the oxazole ring, followed by the introduction of the ethoxyphenyl and pyrimidinyl groups. Common reagents used in these reactions include ethyl bromoacetate, sodium ethoxide, and various sulfonyl chlorides. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxazole ring can be oxidized using reagents such as potassium permanganate, while reduction reactions may involve the use of hydrogen gas and palladium catalysts. Substitution reactions often occur at the ethoxyphenyl and pyrimidinyl groups, with common reagents including halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(4-ETHOXYPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research. In medicinal chemistry, it is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation. In biology, it is used as a tool to study cellular pathways and molecular interactions. Industrial applications include its use as a precursor in the synthesis of more complex molecules and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The pathways involved in these processes are complex and may include multiple signaling cascades and feedback mechanisms .
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-ETHOXYPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of structural features and reactivity. Similar compounds include those with oxazole rings or pyrimidinyl groups, such as 4-(4-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE. These compounds may share some chemical properties but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C22H19N5O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H19N5O5S/c1-2-31-17-8-4-15(5-9-17)20-14-19(26-32-20)21(28)25-16-6-10-18(11-7-16)33(29,30)27-22-23-12-3-13-24-22/h3-14H,2H2,1H3,(H,25,28)(H,23,24,27) |
InChI Key |
XUGCUZCJKJKFBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.